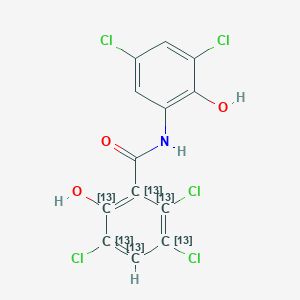

3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

CAS No.: 1353867-74-9

Cat. No.: VC16182195

Molecular Formula: C13H6Cl5NO3

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353867-74-9 |

|---|---|

| Molecular Formula | C13H6Cl5NO3 |

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |

| Standard InChI | InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)/i3+1,5+1,7+1,9+1,10+1,12+1 |

| Standard InChI Key | JYWIYHUXVMAGLG-HKSRGPIRSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13C]2Cl)Cl)Cl)O)O)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxamide delineates its core structure:

-

Cyclohexa-1,3,5-triene backbone: A six-membered aromatic ring with conjugated double bonds at positions 1,3,5.

-

Isotopic labeling: All six carbon atoms in the ring are carbon-13 (¹³C₆), enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies.

-

Substituents:

-

Three chlorine atoms at positions 3, 5, and 6.

-

A hydroxyl group at position 2.

-

A carboxamide group at position 1, linked to a 3,5-dichloro-2-hydroxyphenyl moiety.

-

Key Structural Features

The compound’s planar aromatic system facilitates π-π stacking interactions, while the electronegative chlorine and hydroxyl groups induce polarity gradients critical for binding biological targets . The ¹³C labeling permits precise metabolic tracing, a feature leveraged in pharmacokinetic studies of analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential halogenation, amide coupling, and isotopic incorporation:

Halogenation of the Cyclohexatriene Core

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Position-selective chlorination requires directing groups, such as the hydroxyl group at position 2, to orient electrophilic substitution .

Amide Bond Formation

Coupling the chlorinated cyclohexatriene carboxylic acid with 3,5-dichloro-2-hydroxyaniline employs carbodiimide reagents (e.g., EDC·HCl) and catalysts (e.g., DMAP), mirroring methodologies used in heterocyclic carboxamide synthesis .

Isotopic Labeling

The ¹³C₆ ring is introduced via precursor-directed biosynthesis or chemical synthesis using ¹³C-labeled benzene, analogous to routes described for carbon-13-labeled aromatic amino acids .

Reaction Optimization

Key parameters include:

-

Temperature: Halogenation proceeds optimally at 0–25°C to minimize polychlorination.

-

Solvent systems: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

-

Purification: Silica gel chromatography isolates intermediates, while recrystallization ensures final product purity .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons resonate as a singlet (δ 7.2–7.5 ppm) due to symmetry, while hydroxyl protons appear as broad peaks (δ 9.5–10.5 ppm).

-

¹³C NMR: The ¹³C₆-labeled carbons exhibit distinct coupling patterns (e.g., δ 120–140 ppm for aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 529.8764 (calculated for C₁₃⁴³C₆H₇Cl₅NO₃), confirming isotopic enrichment .

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Molecular weight | 529.88 g/mol |

| LogP (octanol-water) | 3.2 ± 0.1 |

| Aqueous solubility | 12 µg/mL (pH 7.4) |

| Melting point | 215–218°C (decomposes) |

The low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs, such as halogenated benzothiazole carboxamides, inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) or viral proteases . The compound’s chlorine substituents may enhance binding affinity to hydrophobic pockets in viral proteins.

Applications in Isotopic Tracer Studies

The ¹³C₆ label enables tracking metabolic fate in:

-

Drug metabolism studies: Quantifying hepatic cytochrome P450-mediated oxidation.

-

Environmental monitoring: Tracing degradation products in soil and water systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume